ZD-0892

COPD Acute Lung Injury Enzymology

ZD-0892 (CAS 171964-73-1) is a small-molecule, transition-state analog inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), pulmonary hypertension, and other elastase-driven inflammatory disorders. Originally developed by AstraZeneca as a follow-on candidate to ZD-8321, ZD-0892 exhibits high affinity for its primary therapeutic target, human neutrophil elastase, with a reported inhibition constant (Ki) of 6.7 nM.

Molecular Formula C24H32F3N3O5
Molecular Weight 499.5 g/mol
CAS No. 171964-73-1
Cat. No. B071216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-0892
CAS171964-73-1
SynonymsN-(4-METHOXYBENZOYL)-L-VALYL]-N-[(1S)-3,3,3-TR IFLUOR-1-ISOPROPYL2-OXOPROPYL]-L-PROLINAMIDE
Molecular FormulaC24H32F3N3O5
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1
InChIKeyPNILZVBINXNWHW-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZD-0892 (CAS 171964-73-1): Baseline Overview for Neutrophil Elastase Inhibitor Procurement


ZD-0892 (CAS 171964-73-1) is a small-molecule, transition-state analog inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), pulmonary hypertension, and other elastase-driven inflammatory disorders [1]. Originally developed by AstraZeneca as a follow-on candidate to ZD-8321, ZD-0892 exhibits high affinity for its primary therapeutic target, human neutrophil elastase, with a reported inhibition constant (Ki) of 6.7 nM . The compound also demonstrates cross-species activity, inhibiting porcine pancreatic elastase (PPE) with a Ki of 200 nM, providing a useful tool for translational studies in established preclinical models [2]. While ZD-0892 has been evaluated in phase I clinical trials for COPD and peripheral vascular disease (PVD), its primary utility in the current research landscape is as a well-characterized, potent, and selective chemical probe for interrogating the role of unopposed elastase activity in disease progression [1].

Why ZD-0892 (171964-73-1) Cannot Be Readily Substituted by Generic Neutrophil Elastase Inhibitors


The class of human neutrophil elastase (HNE) inhibitors is pharmacologically diverse, encompassing molecules with distinct binding kinetics, potency profiles, and species-specific activity, all of which preclude simple interchangeability in experimental protocols. ZD-0892 is classified as a transition-state analog inhibitor, a mechanistic distinction from other HNE inhibitors that function as acyl-enzyme inhibitors or reversible, non-covalent ligands [1]. This fundamental difference in inhibition mechanism can lead to divergent outcomes in complex biological systems, particularly in assays measuring sustained enzyme inhibition or washout recovery [2]. Furthermore, the potency of HNE inhibitors varies by orders of magnitude, with ZD-0892 exhibiting a Ki of 6.7 nM for human elastase, a value that differs significantly from clinically used agents like sivelestat (Ki ≈ 200 nM) and next-generation candidates such as alvelestat (Ki = 9.4 nM) or BAY 85-8501 (Ki = 0.08 nM) [3][4][5]. These quantitative disparities in target engagement directly impact the concentration-response relationship in cell-based assays and the effective dose in animal models, making the selection of a specific inhibitor a critical determinant of experimental reproducibility and data interpretability.

ZD-0892 (171964-73-1) Quantitative Evidence Guide for Differentiated Scientific Selection


Human Neutrophil Elastase (HNE) Inhibitory Potency: ZD-0892 vs. Sivelestat (ONO-5046)

In head-to-head comparison of binding affinity, ZD-0892 (Ki = 6.7 nM) is approximately 30-fold more potent against human neutrophil elastase (HNE) than the clinically approved inhibitor sivelestat (Ki = 200 nM) when assessed under comparable in vitro enzyme inhibition conditions [1]. This substantial difference in target affinity translates directly to the active concentration range required for effective enzyme blockade in cell-free and cell-based assays.

COPD Acute Lung Injury Enzymology

Comparative Potency Against Human Neutrophil Elastase: ZD-0892 vs. Alvelestat (AZD9668)

ZD-0892 demonstrates slightly higher affinity for human neutrophil elastase (Ki = 6.7 nM) compared to the later-generation oral inhibitor alvelestat (AZD9668; Ki = 9.4 nM), representing a 1.4-fold improvement in binding potency based on reported inhibition constants [1][2]. While both compounds are potent nanomolar inhibitors, the differential may be relevant in studies requiring maximal target occupancy or when working with limited enzyme concentrations.

Bronchiectasis Cystic Fibrosis Drug Discovery

Cross-Species Selectivity Profile: Human vs. Porcine Pancreatic Elastase

ZD-0892 exhibits a 30-fold selectivity window for human neutrophil elastase (Ki = 6.7 nM) over porcine pancreatic elastase (PPE; Ki = 200 nM) . This selectivity profile is a quantifiable feature that distinguishes ZD-0892 from highly selective human elastase inhibitors such as BAY 85-8501, which demonstrates picomolar potency against HNE (Ki = 0.08 nM) but has been reported to have 'no effect on PPE' [1]. This differential cross-reactivity is a critical consideration for experimental design when using porcine elastase as a model system or when interpreting results from in vivo studies in species with varying elastase homology.

Translational Pharmacology Species Selectivity Preclinical Models

In Vivo Efficacy: Reversal of Monocrotaline-Induced Pulmonary Hypertension in Rats

In a rat model of monocrotaline-induced pulmonary hypertension, oral administration of ZD-0892 (240 mg/kg/day, b.i.d.) for one week significantly suppressed pulmonary artery elastase activity and reduced pulmonary artery pressure, with complete normalization of both elastase activity and pulmonary artery pressure and structure observed after two weeks of treatment [1]. This study provides quantitative in vivo evidence that ZD-0892 not only prevents but actively reverses established vascular pathology, a finding that differentiates it from inhibitors that have only been shown to be protective in prophylactic dosing regimens.

Pulmonary Hypertension Vascular Remodeling In Vivo Pharmacology

Comparative Potency Against Human Neutrophil Elastase: ZD-0892 vs. Peptide-Based Inhibitor AE-3763

When compared to the peptide-based HNE inhibitor AE-3763 (IC50 = 29 nM), ZD-0892 demonstrates superior potency, with a reported Ki of 6.7 nM [1]. While a direct comparison of Ki and IC50 values must be interpreted with caution due to differing assay formats, the available data positions ZD-0892 as a significantly more potent tool for achieving complete enzyme inhibition at lower working concentrations.

Acute Inflammation Peptidomimetics Enzyme Inhibition

Comparative Human Neutrophil Elastase Potency: ZD-0892 vs. Next-Generation Inhibitor BAY 85-8501

ZD-0892, with a Ki of 6.7 nM for human neutrophil elastase, is significantly less potent than the next-generation inhibitor BAY 85-8501, which exhibits a Ki of 0.08 nM [1][2]. This represents an approximately 84-fold difference in target affinity. This quantitative distinction is crucial for researchers selecting the appropriate tool for their specific experimental context, as the extreme potency of BAY 85-8501 may not be required or even desirable in all assay systems.

Inflammation Drug Potency Chemical Biology

ZD-0892 (CAS 171964-73-1): Prioritized Research and Industrial Application Scenarios


Interrogating the Reversal of Established Pulmonary Vascular Remodeling In Vivo

Utilize ZD-0892 in rat models of monocrotaline-induced pulmonary hypertension to study the mechanisms of vascular disease reversal. As demonstrated by Fu et al., a two-week treatment regimen with ZD-0892 (240 mg/kg/day, oral) initiated after disease establishment can normalize pulmonary artery pressure and vascular structure [1]. This scenario is uniquely suited to ZD-0892 over other elastase inhibitors that lack published evidence of disease reversal in this specific model, providing a validated experimental framework for investigating therapeutic intervention in advanced pulmonary vascular disease.

Conducting Cross-Species Elastase Inhibition Studies with Defined Selectivity

Employ ZD-0892 as a chemical probe to investigate the differential roles of human versus porcine elastase in translational models. The compound's well-defined selectivity profile—Ki of 6.7 nM for human elastase and 200 nM for porcine pancreatic elastase [1]—enables precise experimental control. This scenario is particularly valuable for researchers seeking to validate findings from porcine models of lung injury or emphysema before transitioning to human-relevant systems, a capability not offered by highly selective inhibitors like BAY 85-8501 that show no activity on porcine elastase [2].

Performing Low-Nanomolar HNE Inhibition in Biochemical and Cell-Based Assays

Select ZD-0892 for in vitro experiments requiring robust human neutrophil elastase inhibition at low nanomolar concentrations (Ki = 6.7 nM) [1]. This potency is ideal for dose-response studies where maintaining compound solubility and minimizing solvent (DMSO) toxicity is critical. In comparative terms, ZD-0892 offers a practical advantage over the less potent sivelestat (Ki ≈ 200 nM) [2] by enabling complete target engagement at ~30-fold lower concentrations, thereby reducing the risk of assay artifacts and improving the signal-to-noise ratio in cell-based readouts.

Building Continuity in AstraZeneca-Derived Elastase Inhibitor Research Programs

Procure ZD-0892 to replicate, extend, or validate findings from the substantial body of published literature involving AstraZeneca's neutrophil elastase inhibitor program. ZD-0892 is the direct follow-on compound to ZD-8321 and is frequently referenced in the foundational pharmacology of this chemical series [1]. For laboratories aiming to compare their results to historical datasets, confirm mechanism-of-action in new disease models, or benchmark novel HNE inhibitors against a well-documented standard, ZD-0892 provides essential experimental continuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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